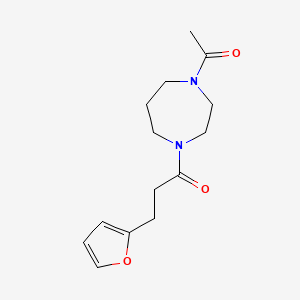
1-(4-Acetyl-1,4-diazepan-1-yl)-3-(furan-2-yl)propan-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-Acetyl-1,4-diazepan-1-yl)-3-(furan-2-yl)propan-1-one, also known as FDP, is a chemical compound that has been studied for its potential applications in scientific research. FDP is a member of the diazepane family of compounds, which are known for their ability to modulate the activity of certain neurotransmitters in the brain. In
科学研究应用
1-(4-Acetyl-1,4-diazepan-1-yl)-3-(furan-2-yl)propan-1-one has been studied for its potential applications in scientific research, particularly in the field of neuroscience. It has been shown to modulate the activity of certain neurotransmitters, including GABA and glutamate, which are involved in a wide range of physiological processes. 1-(4-Acetyl-1,4-diazepan-1-yl)-3-(furan-2-yl)propan-1-one has also been studied for its potential applications in the treatment of neurological disorders, such as epilepsy and anxiety.
作用机制
The mechanism of action of 1-(4-Acetyl-1,4-diazepan-1-yl)-3-(furan-2-yl)propan-1-one involves its ability to bind to certain receptors in the brain, including GABA-A and NMDA receptors. By binding to these receptors, 1-(4-Acetyl-1,4-diazepan-1-yl)-3-(furan-2-yl)propan-1-one can modulate the activity of neurotransmitters, leading to changes in neuronal excitability and synaptic plasticity. These changes can have a wide range of effects on physiological processes, including cognition, memory, and mood.
Biochemical and Physiological Effects
1-(4-Acetyl-1,4-diazepan-1-yl)-3-(furan-2-yl)propan-1-one has been shown to have a number of biochemical and physiological effects in animal models. It has been shown to increase GABAergic transmission, leading to anxiolytic and anticonvulsant effects. 1-(4-Acetyl-1,4-diazepan-1-yl)-3-(furan-2-yl)propan-1-one has also been shown to modulate glutamatergic transmission, leading to improvements in cognitive function and memory. Additionally, 1-(4-Acetyl-1,4-diazepan-1-yl)-3-(furan-2-yl)propan-1-one has been shown to have anti-inflammatory effects, which may be relevant to its potential applications in the treatment of neurological disorders.
实验室实验的优点和局限性
One advantage of using 1-(4-Acetyl-1,4-diazepan-1-yl)-3-(furan-2-yl)propan-1-one in lab experiments is its well-documented synthesis method, which allows for the production of high-quality and consistent batches of the compound. Additionally, 1-(4-Acetyl-1,4-diazepan-1-yl)-3-(furan-2-yl)propan-1-one has been shown to have a wide range of effects on physiological processes, making it a versatile tool for studying the brain and nervous system. However, one limitation of using 1-(4-Acetyl-1,4-diazepan-1-yl)-3-(furan-2-yl)propan-1-one in lab experiments is its relatively high cost, which may limit its accessibility to some researchers.
未来方向
There are a number of future directions for research on 1-(4-Acetyl-1,4-diazepan-1-yl)-3-(furan-2-yl)propan-1-one. One area of interest is the potential applications of 1-(4-Acetyl-1,4-diazepan-1-yl)-3-(furan-2-yl)propan-1-one in the treatment of neurological disorders, such as epilepsy and anxiety. Additionally, further research is needed to fully understand the mechanism of action of 1-(4-Acetyl-1,4-diazepan-1-yl)-3-(furan-2-yl)propan-1-one and its effects on neuronal excitability and synaptic plasticity. Finally, there is a need for more studies on the safety and toxicity of 1-(4-Acetyl-1,4-diazepan-1-yl)-3-(furan-2-yl)propan-1-one, particularly with regard to long-term use and potential side effects.
Conclusion
In conclusion, 1-(4-Acetyl-1,4-diazepan-1-yl)-3-(furan-2-yl)propan-1-one is a chemical compound that has been studied for its potential applications in scientific research. Its well-documented synthesis method, wide range of effects on physiological processes, and potential applications in the treatment of neurological disorders make it a promising tool for studying the brain and nervous system. However, further research is needed to fully understand its mechanism of action, safety, and potential applications.
合成方法
The synthesis of 1-(4-Acetyl-1,4-diazepan-1-yl)-3-(furan-2-yl)propan-1-one involves the reaction of furfural with ethylene diamine, followed by acetylation with acetic anhydride. The resulting compound is then treated with phosphorus oxychloride to form the final product, 1-(4-Acetyl-1,4-diazepan-1-yl)-3-(furan-2-yl)propan-1-one. This synthesis method has been well-documented in the scientific literature and has been used to produce 1-(4-Acetyl-1,4-diazepan-1-yl)-3-(furan-2-yl)propan-1-one for research purposes.
属性
IUPAC Name |
1-(4-acetyl-1,4-diazepan-1-yl)-3-(furan-2-yl)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O3/c1-12(17)15-7-3-8-16(10-9-15)14(18)6-5-13-4-2-11-19-13/h2,4,11H,3,5-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRINYVPUMREYCC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCCN(CC1)C(=O)CCC2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Acetyl-1,4-diazepan-1-yl)-3-(furan-2-yl)propan-1-one | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![[1-[(2-Thiophen-2-yl-1,3-thiazol-4-yl)methyl]piperidin-4-yl]methanol](/img/structure/B7547482.png)
![N-[[2-(dimethylamino)pyridin-3-yl]methyl]pyrrolidine-1-carboxamide](/img/structure/B7547493.png)

![methyl 4-[[(1S)-1-(1-benzofuran-2-yl)ethyl]carbamoylamino]benzoate](/img/structure/B7547520.png)
![1-(4-Tert-butylphenyl)-2-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]propan-1-one](/img/structure/B7547525.png)
![N-[[1-(3-chloro-1-benzothiophene-2-carbonyl)piperidin-4-yl]methyl]acetamide](/img/structure/B7547534.png)
![1-[4-(4-Methoxybenzoyl)-1,4-diazepan-1-yl]ethanone](/img/structure/B7547540.png)

![8-(4-Bromo-2-chlorobenzoyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B7547562.png)
![N-[(1S)-1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethyl]morpholine-4-sulfonamide](/img/structure/B7547570.png)
![1-(furan-2-ylmethyl)-N-methyl-6-pyridin-3-ylpyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B7547573.png)
![ethyl (3R)-1-[2-(2,5-dichlorophenyl)sulfonylethyl]piperidine-3-carboxylate](/img/structure/B7547579.png)